4-Bromo-3-cyclopropylaniline

TAAR1 agonist GPCR medicinal chemistry trace amine receptor

4-Bromo-3-cyclopropylaniline (CAS 1353855-93-2) is a disubstituted aniline featuring a bromine atom at the para position and a cyclopropyl substituent at the meta position. With a molecular formula of C₉H₁₀BrN and a molecular weight of 212.09 g/mol, it belongs to the class of halogenated cyclopropylanilines widely employed as synthetic intermediates in medicinal chemistry.

Molecular Formula C9H10BrN
Molecular Weight 212.09
CAS No. 1353855-93-2
Cat. No. B2471880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-cyclopropylaniline
CAS1353855-93-2
Molecular FormulaC9H10BrN
Molecular Weight212.09
Structural Identifiers
SMILESC1CC1C2=C(C=CC(=C2)N)Br
InChIInChI=1S/C9H10BrN/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2,11H2
InChIKeyUVDWSNIVPGNZFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-cyclopropylaniline (CAS 1353855-93-2): Core Building Block Profile for Procurement and SAR Applications


4-Bromo-3-cyclopropylaniline (CAS 1353855-93-2) is a disubstituted aniline featuring a bromine atom at the para position and a cyclopropyl substituent at the meta position. With a molecular formula of C₉H₁₀BrN and a molecular weight of 212.09 g/mol, it belongs to the class of halogenated cyclopropylanilines widely employed as synthetic intermediates in medicinal chemistry . Its structural configuration enables participation in palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Heck) via the aryl bromide handle, while the cyclopropyl group introduces conformational constraint and distinct electronic effects compared to linear alkyl analogs [1]. Commercially available at ≥95% purity from multiple suppliers, this compound serves as a key intermediate in kinase inhibitor and GPCR modulator programs [2].

Why 4-Bromo-3-cyclopropylaniline Cannot Be Replaced by Simpler 4-Bromo-3-alkylanilines in Lead Optimization


Substituting the cyclopropyl group of 4-bromo-3-cyclopropylaniline with a methyl, ethyl, or other linear alkyl moiety is not a neutral exchange. The cyclopropyl ring imposes a unique combination of increased s-character in the exocyclic C–C bond, reduced conformational flexibility, and distinct steric demand that cannot be replicated by acyclic alkyl groups [1]. In target-bound conformations derived from this aniline—such as the TAAR1-active pyrazole-carboxamide series in US Patent 9,840,501—the cyclopropyl substituent contributes to a binding affinity (Ki = 5.3 nM at mouse TAAR1) that differs from analogs bearing alternative C3-substituents [2]. Furthermore, the para-bromo substituent is essential for downstream cross-coupling diversification; replacing bromine with chlorine alters both the oxidative addition kinetics in palladium-catalyzed reactions and the lipophilicity (ΔlogP ≈ +0.6 for Br vs. Cl), impacting both synthetic efficiency and the physicochemical profile of final drug candidates .

4-Bromo-3-cyclopropylaniline: Quantitative Differential Evidence Against Closest Analogs


TAAR1 Affinity Advantage of the Cyclopropylaniline-Derived Pyrazole-Carboxamide vs. Related Aniline Cores in US9840501

In the pyrazole-carboxamide series disclosed in US Patent 9,840,501, the compound derived from 4-bromo-3-cyclopropylaniline (Example 87) demonstrated a Ki of 5.30 nM at mouse TAAR1 and 29.1 nM at rat TAAR1, measured in HEK-293 cells stably expressing the respective receptor [1]. By comparison, Example 3 (derived from N-(4-ethoxyphenyl)amine, lacking both the cyclopropyl and bromo substituents) exhibited a Ki of 4.80 nM at mouse TAAR1—comparable potency but with a fundamentally different aniline core that lacks the synthetic diversification handle provided by the bromine atom [2]. Example 47 (N-(5-bromo-2-pyridyl) core) showed Ki = 3.90 nM at mouse TAAR1, indicating that the cyclopropyl-bromoaniline core achieves single-digit nanomolar potency while retaining the aryl bromide for further SAR exploration [3].

TAAR1 agonist GPCR medicinal chemistry trace amine receptor

Fragment Crystallography: Cyclopropylaniline-Derived Pyrazole Binds Soluble Epoxide Hydrolase with Defined Geometry vs. Simpler Fragments

A derivative of 4-bromo-3-cyclopropylaniline—(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid (CC ID: 4A5)—was co-crystallized with human soluble epoxide hydrolase (sEH) at 2.40 Å resolution (PDB: 4Y2V), providing direct structural evidence of the binding mode of this chemotype [1]. The starting fragment scaffold (N-ethylmethylamine) from which this series was derived exhibited a weak IC₅₀ of 800 μM; the co-crystal structure of the cyclopropylaniline-derived fragment confirmed that the cyclopropyl and bromo substituents contribute to productive binding interactions within the sEH active site [2]. In contrast, fragment hits lacking the cyclopropyl-bromo substitution pattern (e.g., simple N-ethylmethylamine derivatives) bound with markedly lower affinity, demonstrating the structural contribution of the cyclopropylaniline motif to target engagement [3].

soluble epoxide hydrolase fragment-based drug discovery X-ray crystallography

Cyclopropyl vs. Methyl/ethyl Substituent: Electronic and Conformational Differentiation for SAR-Driven Procurement

The cyclopropyl group in 4-bromo-3-cyclopropylaniline (MW 212.09, C₉H₁₀BrN) imparts significantly different steric and electronic properties compared to the methyl analog 4-bromo-3-methylaniline (MW 186.05, C₇H₈BrN) . The cyclopropyl ring constrains the C3-substituent into a rigid, compact geometry (van der Waals volume ≈ 39 ų for cyclopropyl vs. ≈ 23 ų for methyl), while its Walsh-type bonding increases the s-character of the exocyclic C–C bond (~33% s-character vs. ~25% for sp³-hybridized ethyl), altering the electron density at the aniline nitrogen and modulating pKa [1]. Compared to 4-bromo-3-ethylaniline (MW 200.08, C₈H₁₀BrN, CAS 52121-42-3), the cyclopropyl analog offers reduced conformational entropy upon target binding due to the restricted rotation of the cyclopropyl ring .

physicochemical property differentiation conformational constraint cyclopropyl effect

Bromo vs. Chloro Analog: Divergent Cross-Coupling Reactivity and Lipophilicity Impact Final Candidate Profiles

The para-bromine in 4-bromo-3-cyclopropylaniline provides faster oxidative addition kinetics in Pd(0)-catalyzed cross-coupling reactions compared to the chloro analog 4-chloro-3-cyclopropylaniline (CAS 1379359-73-5, C₉H₁₀ClN, MW 167.63), owing to the lower C–Br bond dissociation energy (~68 kcal/mol for C–Br vs. ~84 kcal/mol for C–Cl) . Additionally, the bromine atom contributes a ΔlogP increase of approximately +0.6 relative to chlorine (Hansch πBr = 0.86 vs. πCl = 0.71), directly impacting the lipophilicity of final compounds derived from this intermediate [1]. For comparison, 4-chloro-3-cyclopropylaniline is commercially available at 90% purity, whereas 4-bromo-3-cyclopropylaniline is routinely supplied at ≥95% purity with NMR, HPLC, and GC batch quality data .

cross-coupling reactivity halogen effect logP differentiation

Optimal Application Scenarios for 4-Bromo-3-cyclopropylaniline Based on Demonstrated Differentiation


TAAR1 Agonist Lead Optimization: Cyclopropylaniline as a Potency-Retaining, Diversifiable Core

Research groups pursuing trace amine-associated receptor 1 (TAAR1) agonists for neuropsychiatric indications should prioritize 4-bromo-3-cyclopropylaniline as a core aniline building block. As demonstrated in US Patent 9,840,501 (Example 87), the pyrazole-carboxamide derived from this aniline achieves Ki = 5.30 nM at mouse TAAR1, on par with optimized cores lacking the bromine diversification handle [1]. The aryl bromide enables parallel Suzuki–Miyaura library synthesis for SAR exploration without sacrificing target potency, a key advantage over the N-(4-ethoxyphenyl) core (Example 3) which achieves similar potency (Ki = 4.80 nM) but cannot be further diversified via cross-coupling [2].

Fragment-Based Drug Discovery Targeting Soluble Epoxide Hydrolase (sEH)

Teams employing fragment-based drug discovery for sEH—a validated target for hypertension and inflammation—can use 4-bromo-3-cyclopropylaniline as a starting point for fragment elaboration. The co-crystal structure of (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid with sEH (PDB: 4Y2V, 2.40 Å resolution) confirms that the cyclopropylaniline-derived pyrazole chemotype binds specifically within the sEH active site [3]. Starting from this fragment-class hit, medicinal chemistry optimization achieved >1500-fold improvement to IC₅₀ = 0.51 μM, demonstrating the tractability of this scaffold [4].

Kinase Inhibitor SAR Campaigns Requiring Conformationally Constrained Hinge-Binders

For kinase inhibitor programs where the C3-substituent must occupy a sterically defined hydrophobic pocket near the hinge region, 4-bromo-3-cyclopropylaniline offers advantages over 4-bromo-3-ethylaniline or 4-bromo-3-methylaniline. The cyclopropyl group provides a van der Waals volume (~39 ų) comparable to ethyl (~38 ų) but with the critical benefit of restricted bond rotation, reducing the entropic penalty upon target binding . The patent literature on cyclopropylaniline-based kinase inhibitors (US20180244660A1) further supports the privileged nature of this scaffold in kinase drug discovery [5].

Parallel Library Synthesis via Suzuki–Miyaura Diversification of the Aryl Bromide Handle

Synthetic chemistry groups requiring a versatile aniline building block for parallel library synthesis should select 4-bromo-3-cyclopropylaniline over the chloro analog (4-chloro-3-cyclopropylaniline). The lower C–Br bond dissociation energy (~68 kcal/mol vs. ~84 kcal/mol for C–Cl) enables milder Pd-catalyzed cross-coupling conditions, broadening the scope of compatible boronic acid/ester partners and functional group tolerance . The commercial availability at ≥95% purity with comprehensive QC data (NMR, HPLC, GC) from suppliers such as Bidepharm and Fluorochem ensures batch-to-batch reproducibility for multi-step library production .

Quote Request

Request a Quote for 4-Bromo-3-cyclopropylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.